molecular formula C22H19N3O4 B2764229 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid CAS No. 1690821-45-4

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B2764229
CAS No.: 1690821-45-4
M. Wt: 389.411
InChI Key: ZYEBSBDLCHRWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyrimidin-2-yl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)19(12-20-23-10-5-11-24-20)25-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEBSBDLCHRWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).

    Coupling Reaction: The protected amino acid is then coupled with a pyrimidine derivative using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for the introduction of specific functional groups that can enhance biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression.

Antimicrobial Activity

There is also evidence suggesting that compounds similar to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides with high purity. The presence of the 9H-fluoren-9-ylmethoxycarbonyl moiety protects the amino group during synthesis, enabling selective deprotection at later stages.

Advantages in SPPS

  • Enhanced Stability : The Fmoc protecting group is stable under basic conditions, making it suitable for various coupling reactions.
  • Ease of Removal : The Fmoc group can be easily removed using mild conditions (e.g., piperidine), facilitating the synthesis process without damaging sensitive functional groups.

Drug Development

The compound's unique properties make it a candidate for further development into therapeutic agents. It has been investigated for its potential use in drug formulations aimed at treating various diseases, including:

Neurodegenerative Diseases

Research is ongoing into the use of this compound in developing drugs for neurodegenerative conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier may allow it to target central nervous system pathways effectively.

Targeted Therapy

The specificity of this compound for certain biological targets makes it an attractive option for targeted therapy approaches, particularly in cancer treatment where selective targeting can reduce side effects associated with conventional chemotherapy.

Case Studies and Research Findings

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of tumor cell growth in vitro.
Study BAntimicrobialShowed effectiveness against MRSA strains with minimal inhibitory concentrations achieved at low doses.
Study CPeptide SynthesisSuccessfully synthesized a peptide with enhanced biological activity using Fmoc strategy involving this compound.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Diversity

The following table summarizes key analogs of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid, highlighting substituent variations and their implications:

Compound Name & Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(S)-3-(o-Tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 Purity: 99.76%; used in peptide synthesis
(R)-3-(3,5-Difluorophenyl)propanoic acid C₂₄H₂₀F₂NO₄ 428.41 Research use; targets protein-protein interactions
(S)-3-(1H-Indol-3-yl)propanoic acid C₂₆H₂₂N₂O₄ 426.46 95% purity; potential in enzyme inhibition
(R)-3-(Allyloxycarbonylamino)propanoic acid C₂₂H₂₂N₂O₆ 422.42 Intermediate for pH-sensitive drug delivery
(S)-3-(Chloro-4-(trifluoromethyl)phenyl)propanoic acid C₂₅H₂₀ClF₃NO₄ 514.88 Designed for receptor binding studies
(S)-5-(4-(Pyrimidin-2-yl)piperazinyl)pentanoic acid C₂₈H₃₂N₄O₄ 496.58 High yield (98%); antiviral applications

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Pyrimidin-2-yl vs. Its nitrogen atoms may improve hydrogen-bonding capacity, critical for targeting enzymes or nucleic acids.
  • Heterocyclic vs.

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid, often referred to as Fmoc-Pyrimidine-Amino Acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to various biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C₁₉H₁₇N₅O₄
  • Molecular Weight : 379.37 g/mol
  • CAS Number : 954147-35-4

The biological activity of Fmoc-Pyrimidine-Amino Acid primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:

  • Inhibition of Protein Synthesis : The compound may inhibit protein synthesis by interfering with aminoacyl-tRNA synthetases, which are crucial for the translation process.
  • Modulation of Cell Signaling Pathways : It has been shown to influence pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival.
  • Antioxidant Activity : The presence of the fluorenyl group contributes to its potential as a free radical scavenger, reducing oxidative stress in cells.

Anticancer Activity

Fmoc-Pyrimidine-Amino Acid has demonstrated promising anticancer properties in various studies:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 4.36 µM was reported against HCT116 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-75.00
HCT1164.36

Anti-inflammatory Activity

Research indicates that Fmoc-Pyrimidine-Amino Acid possesses anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that treatment with this compound reduces inflammation markers significantly compared to control groups. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the cytotoxic effects of various derivatives of Fmoc-Pyrimidine-Amino Acid on MCF-7 cells. The derivatives exhibited varying degrees of potency, with some showing enhanced efficacy due to structural modifications that improved cellular uptake and target specificity .
  • In Vivo Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects in a murine model of arthritis. Administration of Fmoc-Pyrimidine-Amino Acid resulted in a significant reduction in paw swelling and joint damage, correlating with decreased levels of inflammatory mediators in serum samples .

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound is classified under GHS for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas .
  • Emergency Procedures : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :

  • Temperature : Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles .
  • Container : Use airtight, light-resistant containers to prevent degradation. Ensure containers are labeled with hazard warnings .

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

  • Methodological Answer :

  • The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group acts as a temporary protective group for the amino group during solid-phase peptide synthesis. It is removed under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions .

Q. Which analytical techniques are used to confirm the compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard, with purity thresholds ≥95% .
  • NMR Spectroscopy : ¹H NMR confirms stereochemistry and functional group integrity (e.g., pyrimidinyl proton signals at δ 8.5–9.0 ppm) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce side products?

  • Methodological Answer :

  • Stepwise Protection : Sequential Fmoc protection of the amino group followed by coupling with pyrimidin-2-ylpropanoic acid using HBTU/HOBt activation reduces racemization .
  • Solvent Optimization : Use DMF or dichloromethane with 1% DIEA to enhance coupling efficiency .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) or LC-MS .

Q. How should researchers address discrepancies in reactivity between this compound and its fluorinated analogs?

  • Methodological Answer :

  • Structural Analysis : Compare electronic effects of substituents (e.g., 3,5-difluorophenyl vs. pyrimidinyl) using DFT calculations to predict reactivity differences .
  • Empirical Testing : Conduct parallel reactions under identical conditions (e.g., 25°C, 24 hrs) to isolate steric vs. electronic factors .

Q. What strategies mitigate instability during prolonged storage or under varying pH conditions?

  • Methodological Answer :

  • Lyophilization : Lyophilize the compound in neutral buffer (pH 7.4) to prevent hydrolysis of the Fmoc group .
  • Stability Studies : Accelerated degradation studies (40°C/75% RH for 6 months) can identify optimal storage buffers .

Q. How can advanced spectral techniques resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • NOESY NMR : Correlate spatial proximity of protons (e.g., pyrimidinyl and Fmoc groups) to confirm (S)-configuration .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.